4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Aurora kinase selectivity mitosis chemical biology

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one (CAS 880487-62-7), commonly referred to as Phthalazinone Pyrazole or PHT, is a synthetic small molecule belonging to the phthalazinone-pyrazole class of ATP-competitive kinase inhibitors. It was originally developed as a potent and exceptionally selective inhibitor of Aurora-A kinase (IC₅₀ = 31 nM) with >1000-fold discrimination over Aurora-B and significantly improved oral bioavailability relative to the first-generation pan-Aurora inhibitor VX-680.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
CAS No. 880487-62-7
Cat. No. B142215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One
CAS880487-62-7
Synonyms4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)
InChIKeyDSDIWWSXOOXFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalazinone Pyrazole (CAS 880487-62-7): A Highly Selective, Orally Bioavailable Aurora-A Kinase Inhibitor with Unique Polypharmacology


4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one (CAS 880487-62-7), commonly referred to as Phthalazinone Pyrazole or PHT, is a synthetic small molecule belonging to the phthalazinone-pyrazole class of ATP-competitive kinase inhibitors [1]. It was originally developed as a potent and exceptionally selective inhibitor of Aurora-A kinase (IC₅₀ = 31 nM) with >1000-fold discrimination over Aurora-B and significantly improved oral bioavailability relative to the first-generation pan-Aurora inhibitor VX-680 [1]. A co-crystal structure with Aurora-A has been deposited (PDB 3P9J), confirming the binding mode at atomic resolution [2]. Beyond its canonical Aurora-A activity, PHT has been independently identified as a direct GSK3 inhibitor (IC₅₀ = 29 nM) and suppresses epithelial-mesenchymal transition (EMT) during hepatocyte differentiation from human embryonic stem cells, establishing a polypharmacological profile not shared by clinical Aurora-A inhibitors such as alisertib or MLN8054 [3][4].

Why Generic Aurora-A Inhibitors Cannot Substitute for Phthalazinone Pyrazole (CAS 880487-62-7) in Research Procurement


Aurora-A kinase inhibitors span a wide spectrum of selectivity, pharmacokinetic behavior, and off-target pharmacology that renders in-class substitution scientifically invalid. Clinical-stage agents such as alisertib (MLN8237) achieve Aurora-A IC₅₀ values of 1.2 nM with ~200-fold selectivity over Aurora-B [1], while the earlier MLN8054 offers only ~40-fold selectivity [2]. Pan-Aurora inhibitors like VX-680 (tozasertib) inhibit Aurora-A, B, and C at low nanomolar concentrations and exhibit limited and variable oral bioavailability in rodent models [1][3]. Phthalazinone Pyrazole (PHT) occupies a distinct position in this landscape: its >1000-fold Aurora-A selectivity (Aurora-B IC₅₀ >100 µM) enables clean dissection of Aurora-A-specific phenotypes without confounding Aurora-B-mediated polyploidy or cytotoxicity [1]. Furthermore, PHT carries a recently validated, dose-dependent GSK3 inhibitory activity (IC₅₀ = 29 nM) that is entirely absent in alisertib and tozasertib, as demonstrated in head-to-head kinase assays and cellular β-catenin reporter experiments [4]. Attempting to reproduce PHT-dependent biological observations—particularly T-antigen repression in Merkel cell carcinoma or EMT suppression in stem cell models—with alternative Aurora-A inhibitors will fail because these phenotypes are driven by the GSK3 arm of PHT's polypharmacology, not by Aurora-A blockade [4].

Quantitative Differentiation Evidence for Phthalazinone Pyrazole (CAS 880487-62-7) Against Key Aurora Kinase Inhibitor Comparators


Aurora-A vs. Aurora-B Selectivity: >1000-Fold Discrimination Surpasses Alisertib and MLN8054

Phthalazinone Pyrazole (PHT) demonstrates the highest Aurora-A selectivity among widely used Aurora kinase inhibitors. In ELISA-based kinase assays, PHT inhibited Aurora-A with an IC₅₀ of 0.031 µM (31 nM) while showing no inhibitory effect on Aurora-B at concentrations up to 100 µM, yielding a selectivity window exceeding 3225-fold [1]. In direct contrast, alisertib (MLN8237) achieves only >200-fold selectivity (Aurora-A IC₅₀ = 1.2 nM, Aurora-B IC₅₀ = 396.5 nM), and MLN8054 provides >40-fold selectivity (Aurora-A IC₅₀ = 4 nM, Aurora-B IC₅₀ ≈175 nM) . The pan-Aurora inhibitor VX-680 (tozasertib) shows essentially no selectivity, inhibiting Aurora-A, B, and C with Ki values of 0.6 nM, 18 nM, and 4.6 nM respectively . This extreme selectivity profile makes PHT uniquely suitable for experiments requiring clean pharmacological dissection of Aurora-A-specific functions without confounding Aurora-B-mediated polyploidy.

Aurora kinase selectivity mitosis chemical biology kinase inhibitor profiling

Oral Bioavailability Advantage Over VX-680 with Quantified Systemic Exposure

The phthalazinone pyrazole series was specifically optimized to overcome the limited oral bioavailability of VX-680. In mouse pharmacokinetic studies, PHT (compound 7) administered orally at 30 mg/kg achieved a Cmax of 1.4 µM with a half-life of 2.3 hours, maintaining plasma concentrations above the cellular IC₅₀ at the half-life point [1]. By comparison, VX-680 exhibits highly variable oral bioavailability across species: while dog (78%) and monkey (32%) show moderate absorption, rat and mouse bioavailability ranges from only 3% to 48%, severely constraining per-oral dosing reliability in rodent efficacy models [1][2]. The Prime et al. study explicitly states that the phthalazinone template provides "significantly improved oral bioavailability compared to the well studied Aurora inhibitor VX-680" [1]. This improved PK profile enabled robust pharmacodynamic assessment following oral gavage, which was not practical with VX-680 in rodent models without intravenous or intraperitoneal administration.

pharmacokinetics oral bioavailability in vivo dosing PK/PD

Unique Dual Aurora-A / GSK3 Polypharmacology: Direct Head-to-Head Comparison with Alisertib and CHIR99021

In a 2023 study explicitly designed to evaluate PHT in Merkel cell carcinoma (MCC), Houben et al. discovered that PHT directly inhibits glycogen synthase kinase 3 (GSK3) with an IC₅₀ of 29 nM in a commercial GSK3β kinase assay, while the clinical Aurora-A inhibitor alisertib showed negligible GSK3 inhibition in the identical assay [1]. The canonical GSK3 inhibitor CHIR99021 produced an IC₅₀ of 79 nM in the same experiment—2.7-fold weaker than PHT [1]. Functional validation in MKL-1 MCC cells demonstrated that PHT and CHIR99021 both activated a β-catenin reporter construct to a comparable magnitude, whereas alisertib and the pan-Aurora inhibitor tozasertib (VX-680) had only minor, statistically non-significant effects [1]. Immunoblot analysis confirmed β-catenin protein accumulation following PHT treatment, mirroring the effect of CHIR99021 [1]. This dual Aurora-A/GSK3 inhibitory profile is unique among Aurora kinase inhibitors and explains PHT's ability to repress MCPyV T-antigen transcription—a phenotype not recapitulated by Aurora-A inhibition alone [1].

polypharmacology GSK3 inhibition Merkel cell carcinoma kinase inhibitor repurposing

MCPyV T-Antigen Repression in Merkel Cell Carcinoma: Functionally Unique Versus Alisertib and Tozasertib

In a head-to-head comparison using MKL-1 Merkel cell carcinoma cells, PHT (10 µM) robustly repressed MCPyV noncoding control region (NCCR)-driven early gene transcription, reducing T-antigen (TA) mRNA and protein levels across five different MCC cell lines [1]. In stark contrast, the Aurora-A-selective inhibitor alisertib, the pan-Aurora inhibitor tozasertib (VX-680), and the microtubule poison nocodazole all failed to reduce NCCR-driven expression under identical experimental conditions [1]. Real-time PCR analysis after only 3 hours of drug treatment confirmed that sT and LT mRNA levels were significantly reduced by PHT and the GSK3 inhibitor CHIR99021, but not by alisertib or tozasertib [1]. Flow cytometric analysis of phospho-histone H3 confirmed that alisertib and tozasertib fully blocked HH3 phosphorylation (consistent with Aurora-A/B inhibition), while PHT produced only a partial, non-significant reduction, further demonstrating that PHT's TA-repressive activity is mechanistically distinct from Aurora kinase inhibition [1]. In vivo, PHT administered at 30 mg/kg/day i.p. exhibited antitumor activity in an MCC xenograft mouse model [1].

Merkel cell carcinoma MCPyV T-antigen viral oncology NCCR transcription

Co-Crystal Structure with Aurora-A (PDB 3P9J): Atomic-Resolution Binding Mode Informing Rational Design

A co-crystal structure of PHT bound to the Aurora-A kinase domain has been solved by X-ray diffraction at 2.80 Å resolution and deposited as PDB entry 3P9J [1]. The structure reveals that the donor-acceptor-donor motif of the aminopyrazole moiety engages the hinge region (Glu-211, Ala-213, Pro-214) through canonical hydrogen bonds, while the R2 phenyl group projects toward Thr-217—the single residue difference at the ATP-binding site that distinguishes Aurora-A (Thr-217) from Aurora-B (Glu), providing a structural rationale for the >1000-fold selectivity [1][2]. This structural information enabled the subsequent development of the clinical candidate CCT137690 (a pan-Aurora inhibitor with IC₅₀ values of 15/25/19 nM for Aurora-A/B/C) through rational modification of the phthalazinone scaffold . While co-crystal structures are available for several Aurora-A inhibitors (e.g., VX-680: PDB 3E5A; MLN8054: PDB 2WTV), PDB 3P9J uniquely illustrates the structural basis for an extreme selectivity margin driven by a single-residue steric clash mechanism, providing a valuable template for structure-guided design of isotype-selective Aurora inhibitors [1].

structural biology X-ray crystallography drug design SAR PDB

Suppression of Epithelial-Mesenchymal Transition in Stem Cell-Derived Hepatocyte Differentiation: Application Not Shared by Other Aurora-A Inhibitors

In a study of human embryonic stem cell (hESC)-derived hepatocyte-like cell (HLC) differentiation, PHT (phthalazinone pyrazole, PP) applied at the hepatoblast stage suppressed the epithelial-mesenchymal transition (EMT), resulting in enhanced hepatic morphology and significantly improved expression of drug-metabolizing enzymes [1]. The study demonstrated that this effect was mediated through suppression of the AKT pathway and upregulation of hepatocyte nuclear factor 4α (HNF4α), rather than through Aurora-A inhibition per se [1]. This is consistent with PHT's broader polypharmacology—the AKT/GSK3 axis is a known EMT regulator, and PHT's GSK3-inhibitory activity (IC₅₀ = 29 nM) [2] provides a plausible mechanistic basis for the EMT suppression phenotype. While the study did not include head-to-head comparator Aurora-A inhibitors, the finding that the EMT-suppressive effect was independent of Aurora-A blockade strongly implies that selective Aurora-A inhibitors such as alisertib or MLN8054 would not replicate this biological outcome [1]. No comparable EMT-suppressive or hepatocyte-maturation-enhancing activity has been reported for other Aurora-A inhibitors in stem cell differentiation contexts.

stem cell biology hepatocyte differentiation EMT regenerative medicine Aurora-A

High-Impact Research and Industrial Application Scenarios for Phthalazinone Pyrazole (CAS 880487-62-7)


Dissecting Aurora-A-Specific Mitotic Functions Without Aurora-B Confounding

In cell cycle and mitosis research, the ability to selectively inhibit Aurora-A without affecting Aurora-B is critical for distinguishing centrosome maturation defects from spindle assembly checkpoint failures. PHT's >1000-fold selectivity over Aurora-B, validated by the absence of Aurora-B inhibition at concentrations up to 100 µM, makes it the tool of choice for Aurora-A-specific mitotic phenotyping [1]. Unlike alisertib (200-fold selectivity) or MLN8054 (40-fold selectivity), PHT can be used at concentrations exceeding its Aurora-A IC₅₀ by >3000-fold before any Aurora-B engagement occurs, providing an exceptionally wide experimental window [1]. The co-crystal structure (PDB 3P9J) further supports rational point-mutation validation experiments to confirm on-target effects [2].

Merkel Cell Carcinoma Polyomavirus Oncogene Transcription Studies

PHT is the only validated pharmacological tool for suppressing MCPyV NCCR-controlled T-antigen transcription in MCC cell lines, a phenotype that cannot be replicated by alisertib, tozasertib, or nocodazole [3]. This unique activity is mediated by PHT's GSK3-inhibitory component (GSK3β IC₅₀ = 29 nM) and is independent of Aurora-A inhibition [3]. PHT has demonstrated in vivo efficacy in an MCC xenograft model at 30 mg/kg/day i.p., making it suitable for preclinical MCC efficacy studies and for investigating the GSK3/β-catenin/T-antigen transcriptional axis [3]. Researchers should use PHT at 10 µM in vitro for TA repression assays and should include alisertib as a negative control to confirm Aurora-A-independent mechanism [3].

Stem Cell Hepatocyte Maturation and EMT Suppression Protocols

For stem cell biologists optimizing in vitro hepatocyte differentiation from hESCs or hiPSCs, PHT (applied at the hepatoblast stage) enhances hepatic maturation by suppressing EMT, resulting in improved CYP450 enzyme expression, albumin secretion, and urea synthesis [4]. The underlying mechanism involves AKT pathway suppression and HNF4α upregulation, independent of Aurora-A inhibition [4]. This application is unique to PHT among Aurora kinase inhibitors and should not be attempted with alternative agents. Dose optimization should follow the protocol established by Choi et al. (2018), with confirmation of EMT suppression by monitoring E-cadherin/vimentin expression and hepatic function via CYP3A4 activity [4].

Structure-Based Drug Design Using the Phthalazinone-Pyrazole Hinge-Binding Scaffold

Medicinal chemistry teams developing next-generation Aurora-A-selective inhibitors can leverage PDB 3P9J as a structural template for the phthalazinone-pyrazole chemotype, which utilizes a donor-acceptor-donor hinge-binding motif distinct from the pyrimidine core of VX-680 or the benzoic acid motif of alisertib [2]. The structure explicitly reveals the steric clash between the R2 phenyl group and Aurora-B Glu (at the position equivalent to Aurora-A Thr-217) that underpins the >1000-fold selectivity, providing a rational basis for structure-guided selectivity engineering [1][2]. Computational docking and molecular dynamics studies using 3P9J can guide modifications to the R1 methyl and R2 phenyl substituents to modulate potency, selectivity, and pharmacokinetic properties. The subsequent development of CCT137690 from this scaffold validates the utility of 3P9J for lead optimization .

Quote Request

Request a Quote for 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.